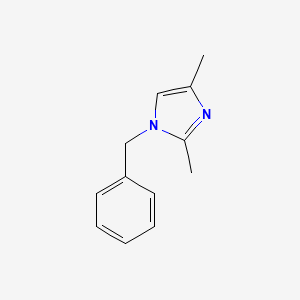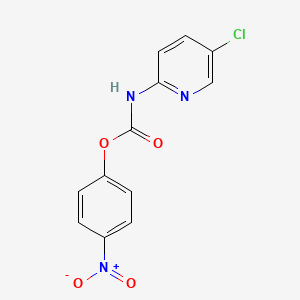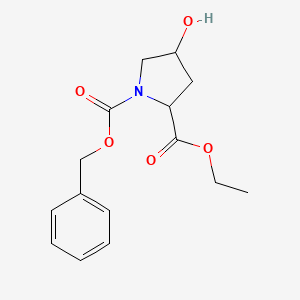![molecular formula C26H27ClN2O2 B8684173 Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester
Descripción general
Descripción
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate is a complex organic compound that features a piperazine ring, a biphenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the 4’-chlorobiphenyl-2-ylmethyl intermediate through a Suzuki coupling reaction between 4-chlorobiphenyl and a suitable boronic acid derivative.
Piperazine Introduction: The next step involves the reaction of the biphenyl intermediate with piperazine under basic conditions to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is reacted with ethyl 4-bromobenzoate in the presence of a base to form the desired product, Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the biphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: A compound with a similar piperazine structure, used as an antihistamine.
Fluoxetine: Another piperazine derivative, used as an antidepressant.
Risperidone: A piperazine-containing antipsychotic drug.
Uniqueness
Ethyl 4-(4-((4’-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group provides additional hydrophobic interactions, while the ester group can undergo hydrolysis, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C26H27ClN2O2 |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
ethyl 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoate |
InChI |
InChI=1S/C26H27ClN2O2/c1-2-31-26(30)21-9-13-24(14-10-21)29-17-15-28(16-18-29)19-22-5-3-4-6-25(22)20-7-11-23(27)12-8-20/h3-14H,2,15-19H2,1H3 |
Clave InChI |
CSHWKVPALLDKKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
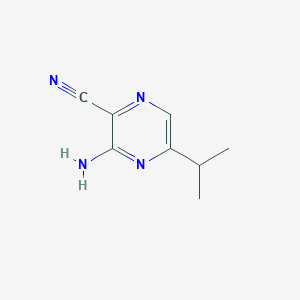
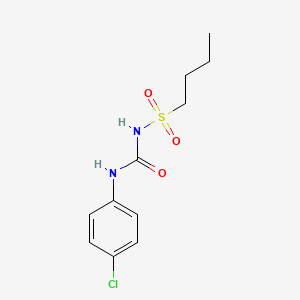
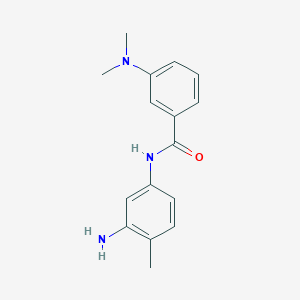
![Pyrazolo[1,5-a]pyrimidin-2(1h)-one,5,7-dimethyl-3-phenyl-](/img/structure/B8684137.png)
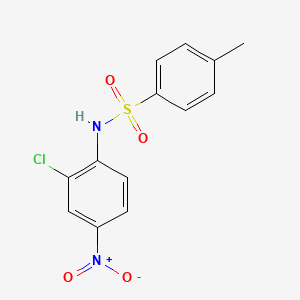
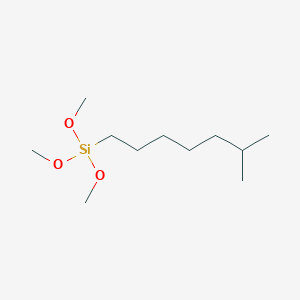
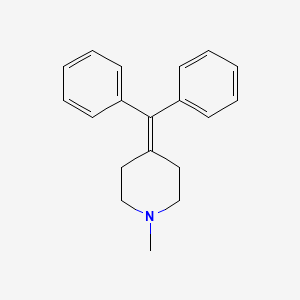
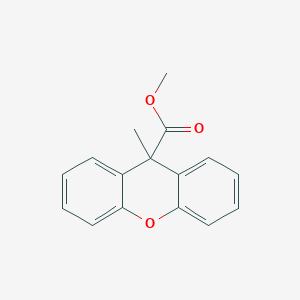
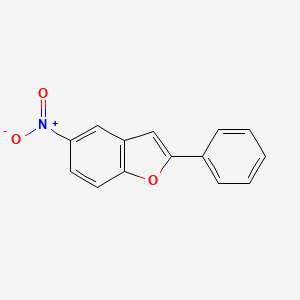
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)
